Berberine sulfate trihydrate

Solubility Formulation Aqueous Assay

Berberine sulfate trihydrate (CAS 69352-97-2) is a crystalline hydrate salt of the isoquinoline alkaloid berberine, comprising two berberine cations paired with one sulfate anion and three water molecules of hydration per formula unit. The molecular formula is C40H36N2O12S·3H2O, corresponding to a molecular weight of 768.79 g/mol.

Molecular Formula 2C20H18NO4.3H2O.O4S
Molecular Weight 822.844
CAS No. 69352-97-2
Cat. No. B601031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine sulfate trihydrate
CAS69352-97-2
Molecular Formula2C20H18NO4.3H2O.O4S
Molecular Weight822.844
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.O.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C20H18NO4.H2O4S.3H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;;;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);3*1H2/q2*+1;;;;/p-2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berberine Sulfate Trihydrate (CAS 69352-97-2): Procurement-Relevant Baseline and Salt Form Characterization


Berberine sulfate trihydrate (CAS 69352-97-2) is a crystalline hydrate salt of the isoquinoline alkaloid berberine, comprising two berberine cations paired with one sulfate anion and three water molecules of hydration per formula unit. The molecular formula is C40H36N2O12S·3H2O, corresponding to a molecular weight of 768.79 g/mol . Berberine salts are employed across analytical chemistry, antimicrobial research, and metabolic disease investigations. The trihydrate sulfate salt is recognized as a reference standard in HPLC-based quantification and a source compound for in vitro and in vivo studies requiring aqueous compatibility .

Berberine Sulfate Trihydrate (CAS 69352-97-2): Why In-Class Salt Substitution Introduces Experimental Variability


Berberine alkaloids exist in multiple salt forms—including hydrochloride, chloride, tannate, and sulfate—that differ markedly in hydration state, counterion identity, and crystallinity. These differences translate into quantifiable divergence in aqueous solubility, dissolution kinetics in biorelevant media, and hygroscopic behavior. Direct substitution of berberine hydrochloride (commonly sold as the chloride or HCl salt) for berberine sulfate trihydrate without accounting for these physicochemical disparities can alter compound availability in aqueous assays, confound dose-response relationships, and introduce uncontrolled variability in cell culture or in vivo administration [1]. The data in Section 3 provide quantitative benchmarks for procurement decisions based on specific experimental requirements.

Berberine Sulfate Trihydrate (CAS 69352-97-2): Comparative Quantitative Evidence for Scientific Selection


Aqueous Solubility: 100-Fold Enhancement Over Berberine Hydrochloride

Berberine sulfate trihydrate exhibits approximately 100-fold greater water solubility than berberine hydrochloride at room temperature, a difference attributable to the sulfate counterion and trihydrate crystalline form [1]. Independent compendial data corroborate this ratio, reporting sulfate solubility of 1:30 (1 g dissolves in 30 mL water) versus hydrochloride solubility of 1:500 [2].

Solubility Formulation Aqueous Assay

Dissolution Kinetics in Simulated GI Fluid: Sulfate Outperforms Hydrochloride

In media designed to mimic gastrointestinal fluid pH conditions, the apparent solubility and dissolution rate of berberine sulfate salt exceeded those of berberine hydrochloride salt. The study further documented a common ion effect that suppressed berberine hydrochloride solubility, an effect not observed with the sulfate salt [1].

Dissolution Pharmacokinetics Oral Absorption

Antibacterial Activity: Sub-MIC Anti-Adherence Effect Against Streptococcus pyogenes

Berberine sulfate demonstrates bacteriostatic activity against streptococci, but its differential utility lies in sub-MIC effects: at concentrations below the minimum inhibitory concentration, berberine sulfate blocked adherence of Streptococcus pyogenes to epithelial cells, immobilized fibronectin, and hexadecane. Concentrations below MIC caused an eightfold increase in lipoteichoic acid release from streptococcal surfaces [1].

Antimicrobial Anti-adherence Streptococcus

Antifungal Activity: Comparable MIC Range to Berberine Chloride Against Aspergillus

A direct comparative study of berberine sulfate and berberine chloride against Aspergillus flavus and A. parasiticus found that both salt forms exhibited equivalent inhibitory effects, with minimum inhibitory concentrations ranging from 125 to 500 µg/mL for both salts [1]. This equivalence indicates that the choice of sulfate over chloride does not compromise antifungal potency.

Antifungal Aspergillus Aflatoxin

Antioxidant Capacity: DPPH Radical Scavenging with IC50 66.81 µg/mL

Berberine (salt form not specified; inferred as sulfate based on commercial source) scavenged DPPH free radicals with an IC50 of 66.81 µg/mL and ABTS radicals with an IC50 of 180.5 µg/mL. In a reducing power assay, 210.4 mg/L of berberine was equivalent in activity to 176 mg/L ascorbic acid [1].

Antioxidant DPPH Free Radical Scavenging

Berberine Sulfate Trihydrate (CAS 69352-97-2): Evidence-Linked Research and Industrial Application Scenarios


Aqueous Formulation Development for In Vivo and In Vitro Studies

Investigators requiring concentrated aqueous berberine solutions for injection, oral gavage, or cell culture media preparation should prioritize berberine sulfate trihydrate. The 100-fold solubility advantage over berberine hydrochloride [1] eliminates the need for DMSO or heating, reducing vehicle-related artifacts in cell-based assays and enabling reproducible dosing in animal models. Superior dissolution in GI-like media [2] further supports its use in oral bioavailability studies.

Host-Pathogen Interaction and Anti-Virulence Research

Researchers investigating non-bactericidal mechanisms of berberine—specifically sub-MIC anti-adherence effects against Gram-positive pathogens—should employ berberine sulfate trihydrate. The documented eightfold increase in lipoteichoic acid release and blockade of streptococcal adherence to host cells at sub-MIC concentrations [1] provide a validated experimental endpoint that leverages the sulfate salt's aqueous compatibility for precise concentration control below the MIC threshold.

Antifungal Screening with Dual Aqueous and DMSO Compatibility Requirements

For antifungal susceptibility testing against Aspergillus species where both aqueous solubility and DMSO compatibility may be required across different assay platforms, berberine sulfate trihydrate offers equivalent MIC ranges to berberine chloride (125–500 µg/mL) [1] while providing superior water solubility. This flexibility allows the same compound lot to be used across multiple assay formats without switching salt forms, ensuring data continuity.

Oxidative Stress and Antioxidant Mechanism Studies

Studies examining berberine's free radical scavenging activity (DPPH IC50 66.81 µg/mL; ABTS IC50 180.5 µg/mL) [1] benefit from the sulfate trihydrate salt when aqueous assay buffers are employed. The water-soluble sulfate salt avoids organic solvent interference that can confound spectrophotometric radical scavenging readouts, providing cleaner baseline data for structure-activity relationship studies of berberine analogs.

Technical Documentation Hub

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